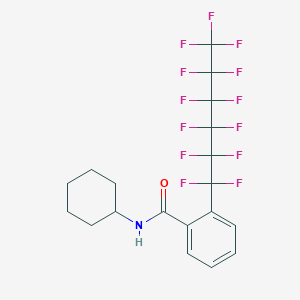![molecular formula C14H6Cl2F3N3O B3042904 5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 680216-83-5](/img/structure/B3042904.png)
5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, commonly known as DPTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTF is a member of the oxadiazole family of compounds, which have been studied for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of DPTF is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, DPTF has been shown to inhibit the activity of AKT and mTOR, two proteins involved in cell survival and proliferation. It has also been found to activate the p38 MAPK pathway, which is involved in the induction of apoptosis. In inflammation, DPTF has been shown to inhibit the activity of IKK, an enzyme involved in the activation of NF-κB. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. In neurodegenerative diseases, DPTF has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and autophagy.
Biochemical and Physiological Effects
DPTF has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DPTF has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy drugs. In inflammation, DPTF has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the Nrf2 pathway. In neurodegenerative diseases, DPTF has been found to protect neurons from oxidative stress, reduce the accumulation of amyloid beta, and activate the AMPK pathway.
Advantages And Limitations For Lab Experiments
DPTF has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent biological activities in various assays. It can be used as a tool compound to study various signaling pathways and biological processes. However, there are also some limitations to using DPTF in lab experiments. It has low solubility in water and some organic solvents, which can limit its use in certain assays. It can also be toxic to cells at high concentrations, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of DPTF. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Additionally, DPTF could be used as a lead compound for the development of new drugs with improved potency and selectivity. Finally, DPTF could be used as a tool compound to study the role of various signaling pathways and biological processes in disease.
Scientific Research Applications
DPTF has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, DPTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy drugs, thereby enhancing their efficacy. In inflammation research, DPTF has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurodegenerative disease research, DPTF has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease.
properties
IUPAC Name |
5-(2,5-dichloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O/c15-9-5-10(11(16)20-6-9)13-21-12(22-23-13)7-2-1-3-8(4-7)14(17,18)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAIAPMJBKYDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=C(N=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B3042831.png)
![6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide](/img/structure/B3042833.png)
![2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B3042834.png)

![pentyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3042841.png)
![(6E)-2-bromo-6-[[N-hydroxy-3,5-bis(trifluoromethyl)anilino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B3042842.png)
![[5-[(2,6-Dichlorophenyl)methyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042843.png)
![O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3042844.png)